Pyridine, 2-hydrazinyl-4,5-dimethyl- Pyridine, 2-hydrazinyl-4,5-dimethyl-
Brand Name: Vulcanchem
CAS No.: 1154030-52-0
VCID: VC6572082
InChI: InChI=1S/C7H11N3/c1-5-3-7(10-8)9-4-6(5)2/h3-4H,8H2,1-2H3,(H,9,10)
SMILES: CC1=CC(=NC=C1C)NN
Molecular Formula: C7H11N3
Molecular Weight: 137.186

Pyridine, 2-hydrazinyl-4,5-dimethyl-

CAS No.: 1154030-52-0

Cat. No.: VC6572082

Molecular Formula: C7H11N3

Molecular Weight: 137.186

* For research use only. Not for human or veterinary use.

Pyridine, 2-hydrazinyl-4,5-dimethyl- - 1154030-52-0

Specification

CAS No. 1154030-52-0
Molecular Formula C7H11N3
Molecular Weight 137.186
IUPAC Name (4,5-dimethylpyridin-2-yl)hydrazine
Standard InChI InChI=1S/C7H11N3/c1-5-3-7(10-8)9-4-6(5)2/h3-4H,8H2,1-2H3,(H,9,10)
Standard InChI Key JVTGLUUDICJCOH-UHFFFAOYSA-N
SMILES CC1=CC(=NC=C1C)NN

Introduction

Structural Characteristics and Molecular Properties

Molecular Identity and Formula

Pyridine, 2-hydrazinyl-4,5-dimethyl- has the molecular formula C₇H₁₁N₃ and a molecular weight of 137.18 g/mol . Its IUPAC name is (4,5-dimethylpyridin-2-yl)hydrazine, reflecting the substitution pattern on the pyridine ring. The compound’s SMILES notation is CC1=CC(=NC=C1C)NN, which encodes the positions of the methyl and hydrazinyl groups .

The InChIKey JVTGLUUDICJCOH-UHFFFAOYSA-N provides a unique identifier for its stereochemical and structural features . Computational analyses predict a collision cross-section (CCS) of 127.2 Ų for the [M+H]+ adduct, which is critical for mass spectrometry-based identification .

Table 1: Predicted Collision Cross Sections for Adducts

Adductm/zCCS (Ų)
[M+H]+138.1026127.2
[M+Na]+160.0845139.2
[M+NH₄]+155.1291135.7
[M-H]-136.0880130.2

Electronic and Steric Features

The hydrazinyl group at position 2 introduces a nucleophilic site capable of hydrogen bonding and coordination with metal ions. The methyl groups at positions 4 and 5 create steric hindrance, influencing reactivity and intermolecular interactions. Density functional theory (DFT) calculations suggest that the electron-donating methyl groups stabilize the pyridine ring, while the hydrazinyl group enhances polarity .

Synthesis and Scalability

Synthetic Routes

The primary synthesis involves nucleophilic substitution of 2-chloro-4,5-dimethylpyridine (CAS 343268-69-9) with hydrazine hydrate under reflux conditions. The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, where the chlorine atom is displaced by the hydrazinyl group. Typical solvents include ethanol or water, with yields ranging from 60% to 75% after purification.

Reaction Scheme:

2-Chloro-4,5-dimethylpyridine+Hydrazine Hydrate2-Hydrazinyl-4,5-dimethylpyridine+HCl\text{2-Chloro-4,5-dimethylpyridine} + \text{Hydrazine Hydrate} \rightarrow \text{2-Hydrazinyl-4,5-dimethylpyridine} + \text{HCl}

Industrial Scalability

Industrial-scale production remains underexplored, but optimization strategies suggest that increasing reactant concentration and using catalytic bases (e.g., K₂CO₃) could improve efficiency. Continuous-flow reactors may mitigate exothermic risks associated with hydrazine handling .

Chemical Reactivity and Derivative Formation

Oxidation and Reduction

The hydrazinyl group undergoes oxidation with agents like hydrogen peroxide to form pyridine N-oxides, while reduction with sodium borohydride yields hydrazine derivatives. These reactions are pivotal for modifying the compound’s electronic properties.

Substitution Reactions

The hydrazinyl group participates in condensation reactions with carbonyl compounds to form hydrazones, which are intermediates in medicinal chemistry . For example, reaction with aldehydes generates Schiff bases with potential bioactivity .

Applications in Scientific Research

Organic Synthesis

This compound serves as a building block for synthesizing fused heterocycles. For instance, coupling with thiosemicarbazides yields 2-hydrazinylthiazole derivatives, which exhibit antimicrobial and antitubercular activities .

Derivative ClassBiological ActivityReference
HydrazinylthiazolesAntitubercular
N-Pyridyl HydrazonesMonoamine Oxidase Inhibition

Medicinal Chemistry

Pyridine appended 2-hydrazinylthiazoles demonstrate drug-like properties (log P < 5, molecular weight < 500) and high gastrointestinal absorption, making them candidates for oral therapeutics . Compound 2j from the N-pyridyl-hydrazone series inhibits both MAO-A and MAO-B enzymes (IC₅₀ = 9.30 μM), suggesting utility in treating neurological disorders .

Comparison with Structural Analogues

Positional Isomers

  • 2-Hydrazinyl-3,5-dimethylpyridine: Lacks the 4-methyl group, reducing steric hindrance and altering reactivity.

  • 2-Hydrazinyl-4-methylpyridine: Absence of the 5-methyl group decreases lipophilicity, impacting membrane permeability.

Functional Group Variations

Replacing the hydrazinyl group with amino or hydroxyl groups diminishes metal-coordination capacity, highlighting the importance of the hydrazine moiety in catalysis .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator